molecular formula C35H66Cl2N2O2 B1669499 CP 46665 CAS No. 72618-10-1

CP 46665

Cat. No.: B1669499
CAS No.: 72618-10-1
M. Wt: 617.8 g/mol
InChI Key: XOUQIEMZGODLKB-GTUFUJRRSA-N
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Description

CP 46665 is a complex organic compound with the molecular formula C35H66Cl2N2O2

Preparation Methods

The synthesis of CP 46665 involves multiple steps. One common method includes the reaction of 4-phenylpiperidine with 2,3-bis(decyloxy)propyl chloride in the presence of a base to form the intermediate product. This intermediate is then treated with methanamine to yield the final compound. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, depending on the reagents and conditions used.

Scientific Research Applications

CP 46665 has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of CP 46665 involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to receptors or enzymes, modulating their activity. The decyloxy substituents enhance its lipophilicity, facilitating its passage through biological membranes. This compound can affect various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Compared to other similar compounds, CP 46665 stands out due to its unique combination of structural features. Similar compounds include:

    4-Piperidinemethanamine, 1-(2,3-dimethoxy)propyl-4-phenyl-, dihydrochloride: This compound has methoxy groups instead of decyloxy groups, resulting in different chemical and physical properties.

    4-Piperidinemethanamine, 1-(2,3-bis(ethoxy)propyl)-4-phenyl-, dihydrochloride: The ethoxy substituents confer different solubility and reactivity compared to the decyloxy groups.

Properties

CAS No.

72618-10-1

Molecular Formula

C35H66Cl2N2O2

Molecular Weight

617.8 g/mol

IUPAC Name

[1-(2,3-didecoxypropyl)-4-phenylpiperidin-4-yl]methanamine;dihydrochloride

InChI

InChI=1S/C35H64N2O2.2ClH/c1-3-5-7-9-11-13-15-20-28-38-31-34(39-29-21-16-14-12-10-8-6-4-2)30-37-26-24-35(32-36,25-27-37)33-22-18-17-19-23-33;;/h17-19,22-23,34H,3-16,20-21,24-32,36H2,1-2H3;2*1H

InChI Key

XOUQIEMZGODLKB-GTUFUJRRSA-N

SMILES

CCCCCCCCCCOCC(CN1CCC(CC1)(CN)C2=CC=CC=C2)OCCCCCCCCCC.Cl.Cl

Canonical SMILES

CCCCCCCCCCOCC(CN1CCC(CC1)(CN)C2=CC=CC=C2)OCCCCCCCCCC.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-aminomethyl-1-(2,3-bis(decyloxy)propyl)-4-phenylpiperidine
CP 46665
CP 46665-1
CP-46,665

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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